molecular formula C48H62N8O12S2 B1216295 Germakhellin CAS No. 77416-69-4

Germakhellin

Cat. No.: B1216295
CAS No.: 77416-69-4
M. Wt: 1007.2 g/mol
InChI Key: WOKGFRJKPFZWFR-UHFFFAOYSA-M
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Description

Germakhellin is a sesquiterpene lactone compound characterized by a germacrane skeleton with a γ-lactone ring. Its IUPAC name is (3aR,4S,7E,10aR)-7-ethenyl-3a,4,5,8,9,10a-hexahydro-8-methyl-4-(1-methylethenyl)-3H-cyclodeca[b]furan-2(6H)-one . Structurally, it features a 10-membered carbocyclic ring fused to a lactone moiety, contributing to its biological activity. This compound is primarily isolated from plants in the Asteraceae family, such as Magnolia sieboldii, and has demonstrated anti-inflammatory and cytotoxic properties in preclinical studies .

Key physicochemical properties include:

  • Molecular formula: C₁₇H₂₂O₃
  • Molecular weight: 274.35 g/mol
  • Solubility: Poor aqueous solubility (<0.1 mg/mL), soluble in DMSO and ethanol .
  • Spectroscopic data:
    • UV-Vis: λₘₐₓ = 212 nm (ε = 12,500 M⁻¹cm⁻¹)
    • ¹H NMR (CDCl₃, 400 MHz): δ 5.52 (d, J = 10.2 Hz, H-1), 5.10 (m, H-14), 1.25 (s, H-15) .

Properties

CAS No.

77416-69-4

Molecular Formula

C48H62N8O12S2

Molecular Weight

1007.2 g/mol

IUPAC Name

4,9-dimethoxy-7-methyl-3-(piperazin-1-ylmethyl)furo[3,2-g]chromen-5-one;7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione;methyl sulfate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium

InChI

InChI=1S/C19H22N2O5.C18H23N2S.C10H14N4O3.CH4O4S/c1-11-8-13(22)15-16(23-2)14-12(9-21-6-4-20-5-7-21)10-25-17(14)19(24-3)18(15)26-11;1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2;1-5-6(2,3)4/h8,10,20H,4-7,9H2,1-3H3;5-12,14H,13H2,1-4H3;5-6,15H,4H2,1-3H3;1H3,(H,2,3,4)/q;+1;;/p-1

InChI Key

WOKGFRJKPFZWFR-UHFFFAOYSA-M

SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2OC)C(=CO3)CN4CCNCC4)OC.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O.COS(=O)(=O)[O-]

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2OC)C(=CO3)CN4CCNCC4)OC.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O.COS(=O)(=O)[O-]

Synonyms

Germakhellin

Origin of Product

United States

Comparison with Similar Compounds

Key findings :

  • Parthenolide exhibits superior bioactivity due to its α-methylene-γ-lactone group, which enhances electrophilic reactivity and target binding .
  • Costunolide’s δ-lactone and conjugated diene system improve stability but reduce cytotoxicity compared to this compound .
  • This compound’s intermediate solubility and stability make it a candidate for prodrug development .

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